2-Methylsuccinic acid
Overview
Description
Mechanism of Action
Target of Action
Methylsuccinic acid, also known as 2-Methylsuccinic acid, is an organic compound with the formula HO2CCH(CH3)CH2CO2H . It is the simplest chiral dicarboxylic acid It is known to be a recurring component of urban aerosols , indicating its potential interaction with various environmental and biological entities.
Mode of Action
As a dicarboxylic acid, it has the potential to donate hydrogen ions if a base is present to accept them . This property allows it to react with all bases, both organic and inorganic . These reactions, known as “neutralizations”, are accompanied by the evolution of substantial amounts of heat .
Biochemical Pathways
Methylsuccinic acid is involved in various biochemical pathways. It is a key intermediate in the tricarboxylic acid (TCA) cycle . The TCA cycle is a crucial metabolic pathway that unifies carbohydrate, fat, and protein metabolism. The products of these metabolic pathways are converted to glucose or fatty acids, which then enter the TCA cycle for oxidation .
Pharmacokinetics
Increased urinary levels of methylsuccinic acid have been observed in certain metabolic disorders , suggesting that it is metabolized and excreted through the urinary system.
Result of Action
It is known that methylsuccinic acid can be used in organic synthesis , indicating its potential to participate in various chemical reactions and influence the synthesis of other compounds.
Action Environment
The action of Methylsuccinic acid can be influenced by various environmental factors. For instance, it is a recurring component of urban aerosols , suggesting that its presence and action can be influenced by air quality and other environmental conditions. Furthermore, it is known to be stable, but combustible, and incompatible with bases, oxidizing agents, and reducing agents .
Biochemical Analysis
Biochemical Properties
Methylsuccinic acid participates in biochemical reactions primarily as an intermediate in the metabolism of amino acids. It interacts with enzymes such as methylmalonyl-CoA mutase and succinate dehydrogenase. Methylmalonyl-CoA mutase catalyzes the conversion of methylmalonyl-CoA to succinyl-CoA, a crucial step in the catabolism of branched-chain amino acids . Succinate dehydrogenase, part of the citric acid cycle, further processes succinyl-CoA. These interactions highlight the role of methylsuccinic acid in energy production and metabolic regulation.
Cellular Effects
Methylsuccinic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in the citric acid cycle and oxidative phosphorylation By modulating these pathways, methylsuccinic acid can impact cellular energy production and metabolic homeostasis
Molecular Mechanism
At the molecular level, methylsuccinic acid exerts its effects through interactions with specific enzymes and biomolecules. It binds to methylmalonyl-CoA mutase, facilitating the conversion of methylmalonyl-CoA to succinyl-CoA This binding interaction is crucial for the proper functioning of the enzyme and the subsequent metabolic processes
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methylsuccinic acid can vary over time. Studies have shown that it is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term exposure to methylsuccinic acid in in vitro studies has demonstrated its potential to alter cellular metabolism and gene expression. These changes are often dose-dependent and can provide insights into the compound’s role in metabolic regulation.
Dosage Effects in Animal Models
The effects of methylsuccinic acid in animal models are dose-dependent. At low doses, it may enhance metabolic processes and energy production . At high doses, it can lead to toxic effects, including disruptions in metabolic pathways and cellular damage. Studies in animal models have identified threshold levels beyond which methylsuccinic acid exhibits adverse effects, emphasizing the importance of dosage regulation in therapeutic applications.
Metabolic Pathways
Methylsuccinic acid is involved in several metabolic pathways, including the catabolism of branched-chain amino acids and the citric acid cycle . It interacts with enzymes such as methylmalonyl-CoA mutase and succinate dehydrogenase, playing a critical role in the conversion of intermediates and the production of energy. These interactions highlight the compound’s importance in maintaining metabolic flux and homeostasis.
Transport and Distribution
Within cells, methylsuccinic acid is transported and distributed through specific transporters and binding proteins . It can be taken up by cells via monocarboxylate transporters, which facilitate the movement of small carboxylic acids across cell membranes. Once inside the cell, methylsuccinic acid may localize to specific organelles, such as mitochondria, where it participates in metabolic processes.
Subcellular Localization
Methylsuccinic acid is primarily localized in the mitochondria, where it plays a role in the citric acid cycle and energy production . Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. This localization is essential for its function in metabolic pathways and its interactions with mitochondrial enzymes.
Preparation Methods
Methylsuccinic acid can be synthesized through several methods:
Hydrogenation of Itaconic Acid: This method involves the partial hydrogenation of itaconic acid over Raney nickel.
Dehydration, Decarboxylation, and Hydrogenation of Citric Acid: This one-step process uses citric acid as a starting material and involves dehydration, decarboxylation, and hydrogenation under specific conditions to yield methylsuccinic acid with high efficiency.
Hydrocyanation of Ethyl Crotonate: This method involves the hydrocyanation of ethyl crotonate, followed by hydrolysis of the ester and nitrile substituents to produce methylsuccinic acid.
Chemical Reactions Analysis
Methylsuccinic acid undergoes various chemical reactions:
Oxidation and Reduction: Like other carboxylic acids, methylsuccinic acid can be oxidized by strong oxidizing agents and reduced by strong reducing agents.
Neutralization: It reacts with bases, both organic and inorganic, to form salts and water.
Reactions with Active Metals: In aqueous solutions, it can react with active metals to form gaseous hydrogen and a metal salt.
Reactions with Cyanide Salts: It reacts with cyanide salts to generate gaseous hydrogen cyanide.
Scientific Research Applications
Methylsuccinic acid has several scientific research applications:
Comparison with Similar Compounds
Methylsuccinic acid can be compared with other similar compounds such as:
Succinic Acid: Both are dicarboxylic acids, but methylsuccinic acid has a methyl group attached to the carbon chain, making it chiral.
Itaconic Acid: Itaconic acid is used as a precursor for the synthesis of methylsuccinic acid.
Citramalic Acid: This compound is structurally similar and can be used in similar applications.
Methylsuccinic acid stands out due to its chiral nature and its role as a versatile building block in various industrial and scientific applications.
Properties
IUPAC Name |
2-methylbutanedioic acid | |
---|---|---|
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InChI |
InChI=1S/C5H8O4/c1-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUAQHNMJWJLTG-UHFFFAOYSA-N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
Record name | METHYL SUCCINIC ACID | |
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DSSTOX Substance ID |
DTXSID9025663 | |
Record name | Methylsuccinic acid | |
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Molecular Weight |
132.11 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl succinic acid appears as white or yellowish crystals or beige powder. (NTP, 1992), White, yellowish, or beige solid; [CAMEO] Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | METHYL SUCCINIC ACID | |
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Boiling Point |
Decomposes (NTP, 1992) | |
Record name | METHYL SUCCINIC ACID | |
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Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |
Record name | METHYL SUCCINIC ACID | |
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Density |
1.4105 (NTP, 1992) - Denser than water; will sink | |
Record name | METHYL SUCCINIC ACID | |
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Vapor Pressure |
0.00105 [mmHg] | |
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CAS No. |
498-21-5 | |
Record name | METHYL SUCCINIC ACID | |
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Record name | 2-Methylsuccinic acid | |
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Record name | Butanedioic acid, 2-methyl- | |
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Record name | Methylsuccinic acid | |
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Record name | METHYLSUCCINIC ACID | |
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Melting Point |
232 to 234 °F (NTP, 1992) | |
Record name | METHYL SUCCINIC ACID | |
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Retrosynthesis Analysis
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